N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
Description
N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrido-quinoline core with a 3-oxo group and a sulfonamide-linked 4-fluorophenyl substituent. The 4-fluorophenyl substituent introduces electron-withdrawing effects, which can modulate electronic distribution and influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S/c19-14-4-6-15(7-5-14)20-25(23,24)16-10-12-2-1-9-21-17(22)8-3-13(11-16)18(12)21/h4-7,10-11,20H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOEGOHABPNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=CC=C(C=C4)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, exploring its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a pyridoquinoline core with a sulfonamide group and a fluorophenyl substituent. Its chemical formula is C₁₅H₁₃F N₄ O₂ S. The presence of the fluorine atom is believed to enhance the compound's biological potency by influencing electronic properties and interactions with biological targets.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| C-32 (Melanoma) | 36 | Inhibition of histone H3 expression |
| MDA-MB-231 (Breast) | 40 | Induction of apoptosis via BCL-2/BAX modulation |
| A549 (Lung) | 45 | Activation of P53 and P21 proteins |
In vitro studies demonstrated that treatment with this compound led to decreased expression of proliferation markers and altered apoptotic gene expression profiles in cancer cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both standard strains and multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus ATCC 29213 | 32 | Moderate activity |
| Enterococcus faecalis ATCC 29212 | 64 | Moderate activity |
| MRSA Clinical Isolates | 128 | Low activity |
These results suggest that while the compound exhibits some antibacterial properties, its efficacy may be limited compared to traditional antibiotics .
Study on Anticancer Efficacy
A study conducted on human melanoma cells revealed that this compound significantly reduced cell viability at concentrations as low as 36 µM. The mechanism was attributed to the downregulation of histone H3 and upregulation of tumor suppressor genes such as P53 and P21 .
Antimicrobial Assessment
In another study assessing antimicrobial activity against MRSA strains, the compound demonstrated moderate bactericidal effects with an MIC value of 128 µg/mL. While this indicates some potential for treating infections caused by resistant strains, further optimization may be necessary to enhance its antibacterial potency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a class of sulfonamide derivatives with a hexahydropyrido[3,2,1-ij]quinoline core. Key structural analogues include:
N-(4-bromo-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (): Substituent: 4-bromo-2-methylphenyl group. Bromine (Br) introduces a larger halogen atom compared to fluorine (F), increasing polarizability and lipophilicity.
N-(4-(trifluoromethyl)phenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide (): Substituent: 4-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group is strongly electron-withdrawing, enhancing metabolic stability and lipophilicity. CF₃’s bulkiness may influence steric interactions compared to smaller halogens like F or Br.
Physicochemical Properties
A comparative analysis of key physicochemical parameters is summarized below:
| Compound | Substituent | Molecular Weight (g/mol)* | logP (Estimated) | Electronic Effect (Hammett σ) |
|---|---|---|---|---|
| Target Compound | 4-fluorophenyl | ~413.4 | 2.1–2.5 | σₚ = +0.06 (F) |
| N-(4-bromo-2-methylphenyl) analogue | 4-bromo-2-methylphenyl | ~491.3 | 3.0–3.4 | σₚ = +0.23 (Br), σₘ = -0.07 (CH₃) |
| N-(4-(trifluoromethyl)phenyl) analogue | 4-(trifluoromethyl)phenyl | ~463.4 | 3.5–3.9 | σₚ = +0.54 (CF₃) |
*Molecular weights are approximate and based on core structure (C₁₃H₁₄N₂O₃S) + substituent mass.
- Lipophilicity (logP) : The trifluoromethyl analogue exhibits the highest logP due to CF₃’s strong hydrophobic character, followed by the bromo-methyl derivative. The target compound’s 4-fluorophenyl group yields moderate lipophilicity.
- Electronic Effects : Fluorine’s weak electron-withdrawing nature contrasts with CF₃’s strong inductive effects, which may alter charge distribution in the sulfonamide group and core structure.
Q & A
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide?
The synthesis typically involves multi-step reactions:
- Cyclization : Formation of the hexahydropyridoquinoline core via acid-catalyzed cyclization (e.g., using polyphosphoric acid or H₂SO₄).
- Sulfonamide Coupling : Reaction of the core intermediate with 4-fluorophenylsulfonamide under nucleophilic substitution conditions (e.g., DMF as solvent, 80–100°C).
- Purification : Column chromatography or recrystallization to achieve >95% purity . Key challenges include optimizing reaction time and temperature to avoid side products like over-oxidized derivatives .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and ring systems.
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peak).
- X-ray Crystallography : For absolute configuration determination, particularly for the hexahydropyridoquinoline core .
Q. What initial biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test activity against targets like carbonic anhydrase or kinases (IC₅₀ determination).
- Cell-Based Models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
- Solubility Testing : Use HPLC or UV-Vis spectroscopy to assess solubility in DMSO/PBS for in vitro compatibility .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Catalyst Screening : Evaluate alternatives to traditional acids (e.g., Lewis acids like FeCl₃) to enhance regioselectivity .
- Solvent Optimization : Test polar aprotic solvents (e.g., acetonitrile) to improve sulfonamide coupling efficiency .
- Real-Time Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should researchers resolve contradictions between computational and experimental structural data?
- X-ray vs. DFT Models : Compare bond lengths and angles from crystallography with density functional theory (DFT) calculations. Adjust computational parameters (e.g., basis sets) to align with empirical data .
- Dynamic Effects : Account for solvent or temperature effects in simulations that may explain discrepancies in torsion angles .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity shifts .
- Core Modifications : Introduce heteroatoms (e.g., S or O) into the pyridoquinoline ring to evaluate metabolic stability .
Q. How can computational modeling guide target identification?
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities with proteins like topoisomerases or β-lactamases.
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features for activity .
Q. What methods assess stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 48 hours.
- Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., sulfonamide hydrolysis or fluorophenyl ring oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
